3-Chloro-2-fluoro-4-nitroaniline
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Overview
Description
3-Chloro-2-fluoro-4-nitroaniline is an organic compound with the molecular formula C6H4ClFN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoro-4-nitroaniline typically involves multi-step processes. One common method includes the nitration of 3-chloro-2-fluoroaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group into the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 3-chloro-2-fluoro-4-nitrobenzene. This process uses a platinum catalyst under hydrogen gas at elevated pressures and temperatures to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluoro-4-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a platinum catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Reduction: 3-Chloro-2-fluoro-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-fluoro-4-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-4-nitroaniline involves its reactivity towards nucleophiles and reducing agents. The nitro group, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack. The compound can form complexes with metals, which can be utilized in catalysis and material science .
Comparison with Similar Compounds
4-Fluoro-2-nitroaniline: Similar structure but lacks the chlorine atom.
3-Chloro-4-nitroaniline: Similar structure but lacks the fluorine atom.
2-Fluoro-4-nitroaniline: Similar structure but lacks the chlorine atom.
Uniqueness: 3-Chloro-2-fluoro-4-nitroaniline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties and reactivity patterns. This makes it a valuable compound for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C6H4ClFN2O2 |
---|---|
Molecular Weight |
190.56 g/mol |
IUPAC Name |
3-chloro-2-fluoro-4-nitroaniline |
InChI |
InChI=1S/C6H4ClFN2O2/c7-5-4(10(11)12)2-1-3(9)6(5)8/h1-2H,9H2 |
InChI Key |
YDSBYEDLIRHLSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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